molecular formula C12H11NO2S B8789403 2-[(Phenylsulfonyl)methyl]pyridine CAS No. 1620-50-4

2-[(Phenylsulfonyl)methyl]pyridine

Cat. No. B8789403
M. Wt: 233.29 g/mol
InChI Key: PPFKQEVWJGRSJC-UHFFFAOYSA-N
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Patent
US07906546B2

Procedure details

To a stirred suspension of 2.5 g (0.010 mol) of 2-bromomethyl-pyridine hydrobromide in 10 mL of CH3CN at RT, was added 1.78 mL (0.0105 mol, 1.05 eq.) of Hunig's base. After complete dissolution of the salt, 1.62 g (0.010 mol, 1 eq.) of sodium benzene sulfinat and 0.52 g (0.002 mol, 0.2 eq.) were added. The mixture was stirred at RT for 48 hours, and then the reaction was quenched by addition of water, and the product extracted with EtOAc. The combined organic phases were dried over Na2SO4, filtered and dried under vacuum to afford 1.86 g (80%) of 2-benzenesulfonylmethyl-pyridine.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.78 mL
Type
reactant
Reaction Step Two
Name
sodium benzene sulfinat
Quantity
1.62 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br.Br[CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=1.CCN(C(C)C)C(C)C.[C:19]1([S:25]([O-:27])=[O:26])[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.[Na+]>CC#N>[C:19]1([S:25]([CH2:3][C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=2)(=[O:27])=[O:26])[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
Br.BrCC1=NC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
1.78 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
sodium benzene sulfinat
Quantity
1.62 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
the reaction was quenched by addition of water
EXTRACTION
Type
EXTRACTION
Details
the product extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)CC1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.86 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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